molecular formula C8H9ClFN5 B1485975 (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride CAS No. 2203842-69-5

(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride

Cat. No. B1485975
CAS RN: 2203842-69-5
M. Wt: 229.64 g/mol
InChI Key: ZZVOOVWLHKJOON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride, also known as 3-F-TAMH, is a synthetic compound that has been studied for its potential use in various scientific research applications. It is a derivative of tetrazole, which is a five-membered nitrogen-containing heterocyclic compound. 3-F-TAMH has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been studied for its potential use in various scientific research applications. It has been studied as a potential cancer chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. Additionally, (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation. It has also been studied as a potential antibacterial agent due to its ability to inhibit the growth of bacteria.

Mechanism of Action

The exact mechanism of action of (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is not yet fully understood. However, it is believed that (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride interacts with various proteins and enzymes in the body, which can lead to various biochemical and physiological effects. For example, it is believed that (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride interacts with certain proteins and enzymes involved in the growth and proliferation of cancer cells, which can lead to the inhibition of cancer cell growth. Additionally, (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is believed to interact with proteins and enzymes involved in inflammation and bacterial growth, which can lead to the reduction of inflammation and the inhibition of bacterial growth.
Biochemical and Physiological Effects
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been studied for its biochemical and physiological effects. Studies have shown that (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has the potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, studies have shown that (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has the potential to induce apoptosis in cancer cells, which is the process of programmed cell death. Additionally, (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been studied for its potential to reduce oxidative stress, which is an imbalance between the production of reactive oxygen species and the body’s ability to detoxify them.

Advantages and Limitations for Lab Experiments

(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages of using (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is that it is relatively easy to synthesize and is readily available. Additionally, (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is relatively stable in solution and is not easily degraded or broken down by enzymes or other compounds. However, there are some limitations to using (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride in lab experiments. For example, (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is not soluble in water and must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is not very stable in aqueous solutions and must be stored in anhydrous conditions.

Future Directions

(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has potential for use in a variety of scientific research applications. Future research should focus on further exploring the biochemical and physiological effects of (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride, as well as exploring potential new applications of (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride. Additionally, future research should focus on further exploring the advantages and limitations of using (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride in lab experiments, as well as exploring potential new methods of synthesizing (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride. Finally, future research should focus on exploring the potential for (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride to be used in therapeutic applications, such as cancer treatment or anti-inflammatory therapy.

properties

IUPAC Name

(3-fluorophenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN5.ClH/c9-6-3-1-2-5(4-6)7(10)8-11-13-14-12-8;/h1-4,7H,10H2,(H,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVOOVWLHKJOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=NNN=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Reactant of Route 2
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Reactant of Route 3
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Reactant of Route 4
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Reactant of Route 5
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Reactant of Route 6
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride

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